molecular formula C11H16ClNO B2679219 3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride CAS No. 2305255-16-5

3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride

Cat. No. B2679219
CAS RN: 2305255-16-5
M. Wt: 213.71
InChI Key: VNOPNXDHCKDGHV-UHFFFAOYSA-N
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Description

“3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2305255-16-5 . It has a molecular weight of 213.71 . The IUPAC name for this compound is 3-(phenoxymethyl)cyclobutan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for “3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride” is 1S/C11H15NO.ClH/c12-10-6-9(7-10)8-13-11-4-2-1-3-5-11;/h1-5,9-10H,6-8,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound is stable at room temperature .

Scientific Research Applications

Synthesis and Biomedical Applications

Cyclobutane-containing scaffolds serve as intermediates in the stereoselective synthesis of compounds with potential biomedical applications. These include surfactants, gelators for hydroxylic solvents, and metal cation ligands, highlighting the structural importance of cyclobutane rings in developing new materials for biomedical purposes. For instance, efficient synthetic methodologies have enabled the preparation of enantiomerically pure 1,3-diamines and amino alcohols from β-amino acid derivatives, which are crucial for producing γ-amino esters and polydentate ligands derived from norpinic acid (Illa et al., 2019).

Medicinal Chemistry and Drug Development

In the realm of drug development, 3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride related compounds have shown promise. The synthesis of protected 2-aminocyclobutanone as a modular synthon allows access to cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases. This illustrates the compound's role in developing medicinal chemistry tools and potential therapeutic agents (Habeeb Mohammad et al., 2020).

Material Science and Polymer Chemistry

Phloretic acid, explored as a renewable building block, demonstrates the shift towards sustainable chemistry by enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This approach, avoiding phenol, leverages cyclobutane derivatives' unique chemistry to produce bio-based benzoxazine end-capped molecules, leading to materials with promising thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-(phenoxymethyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-10-6-9(7-10)8-13-11-4-2-1-3-5-11;/h1-5,9-10H,6-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOPNXDHCKDGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)COC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride

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